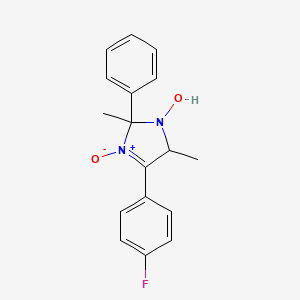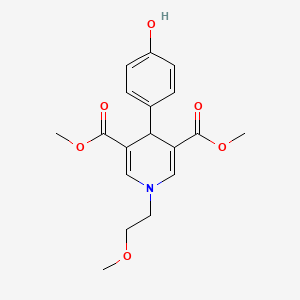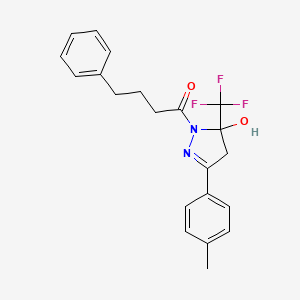
4-(4-fluorophenyl)-2,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide
Übersicht
Beschreibung
4-(4-fluorophenyl)-2,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide, also known as FGIN-1-27, is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-(4-fluorophenyl)-2,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to act as a selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. In cancer research, this compound has been investigated for its ability to inhibit the growth of tumor cells by inducing apoptosis. In drug development, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Wirkmechanismus
4-(4-fluorophenyl)-2,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide exerts its effects by binding to and activating the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel. Activation of the receptor leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including improving cognitive function, reducing inflammation, and inducing apoptosis in cancer cells. In preclinical studies, this compound has been shown to improve learning and memory in animal models of Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Finally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-fluorophenyl)-2,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for the specific investigation of the receptor's function. In addition, this compound has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising lead compound for drug development. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(4-fluorophenyl)-2,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide. One area of interest is the development of new drugs based on the structure of this compound that have improved efficacy and safety profiles. In addition, further studies are needed to investigate the potential applications of this compound in other areas, such as neurodegenerative diseases and inflammatory disorders. Finally, more research is needed to understand the mechanism of action of this compound at the molecular level, which could lead to the development of more targeted therapies.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-3-hydroxy-2,4-dimethyl-1-oxido-2-phenyl-4H-imidazol-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-12-16(13-8-10-15(18)11-9-13)20(22)17(2,19(12)21)14-6-4-3-5-7-14/h3-12,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIXZKPXBNPMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=[N+](C(N1O)(C)C2=CC=CC=C2)[O-])C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3985572.png)
![ethyl 5-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B3985574.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3985593.png)


![4-fluoro-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3985617.png)
![9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B3985623.png)
![N-(4-ethoxyphenyl)-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide](/img/structure/B3985630.png)
![4-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-5-nitrobenzoyl}morpholine](/img/structure/B3985636.png)

![3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B3985662.png)
